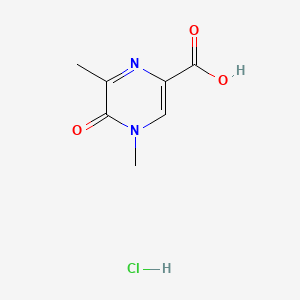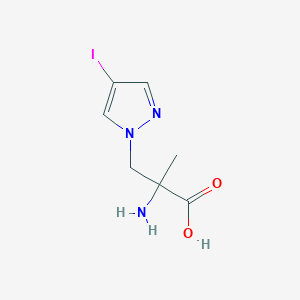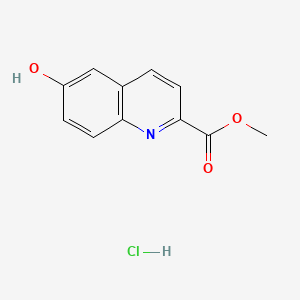![molecular formula C10H14F3NO4 B13478311 methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B13478311.png)
methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate;2,2,2-trifluoroacetic acid is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the trifluoroacetic acid moiety adds to its chemical reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate typically involves multiple steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions.
Introduction of the azabicyclo moiety: This step often involves the use of nitrogen-containing reagents and catalysts to introduce the azabicyclo structure.
Esterification: The carboxylate group is introduced through esterification reactions using methanol and appropriate catalysts.
Addition of trifluoroacetic acid: The final step involves the reaction of the intermediate compound with trifluoroacetic acid under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or azabicyclo moieties, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or nucleophiles in the presence of a base.
Major Products
Oxidized derivatives: Compounds with additional oxygen functionalities.
Reduced derivatives: Compounds with reduced double bonds or functional groups.
Substituted derivatives: Compounds with new substituents at the ester or azabicyclo positions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain natural products.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its ability to act as a precursor for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetic acid moiety enhances its binding affinity and stability, allowing it to modulate biological pathways effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate: Without the trifluoroacetic acid moiety.
Ethyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate: With an ethyl ester instead of a methyl ester.
Methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate; acetic acid: With acetic acid instead of trifluoroacetic acid.
Uniqueness
The presence of the trifluoroacetic acid moiety in methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate imparts unique chemical properties, such as increased stability and reactivity, making it distinct from similar compounds. This uniqueness allows for its application in specialized research and industrial processes.
Eigenschaften
Molekularformel |
C10H14F3NO4 |
|---|---|
Molekulargewicht |
269.22 g/mol |
IUPAC-Name |
methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13NO2.C2HF3O2/c1-4-5-3-6(9-4)7(5)8(10)11-2;3-2(4,5)1(6)7/h4-7,9H,3H2,1-2H3;(H,6,7)/t4-,5-,6-,7+;/m1./s1 |
InChI-Schlüssel |
SWMFOEUCKGKBKV-MDTBIHKOSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]2C[C@H]([C@H]2C(=O)OC)N1.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC1C2CC(C2C(=O)OC)N1.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





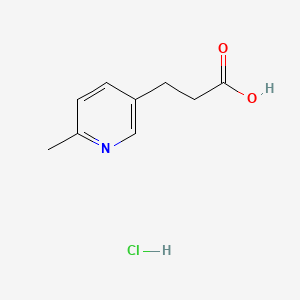

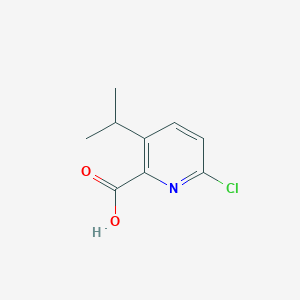


![ethyl 1-(iodomethyl)-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13478282.png)
![methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B13478290.png)
![methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B13478298.png)
